(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane
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Description
“(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane” is a chemical compound with the formula C8H8BRFS . It is used as a building block in research . It has been found to be a reagent in the synthesis of Pan-RAF inhibitors, which may be used in the treatment of cancers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CSC1=CC (Br)=C ©C=C1F . This indicates that the molecule consists of a sulfur atom bonded to a methyl group and a phenyl ring. The phenyl ring is substituted with bromo, fluoro, and methyl groups at positions 5, 2, and 4 respectively .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 235.12 . The compound should be stored at a temperature between 0-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with various enzymes and receptors in the body, leading to changes in cellular function .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 23512 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methyl-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXOZJFSVEVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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